1-(3-Bromonaphthalen-1-yl)ethanone
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Overview
Description
Ethanone, 1-(3-bromo-1-naphthalenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 3-position and an ethanone group is attached at the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-naphthalenyl)- typically involves the bromination of 1-naphthalenyl ethanone. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 1-(3-bromo-1-naphthalenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-bromo-1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoic acids or other oxidized derivatives.
Reduction: Formation of naphthalenyl alcohols or other reduced products.
Scientific Research Applications
Ethanone, 1-(3-bromo-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-bromo-1-naphthalenyl)- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(3-bromo-2-naphthalenyl)
- Ethanone, 1-(2-bromo-1-naphthalenyl)
- Ethanone, 1-(4-bromo-1-naphthalenyl)
Uniqueness
Ethanone, 1-(3-bromo-1-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H9BrO |
---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
1-(3-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
InChI Key |
QRXVWEIGTXEXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
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